Cycloheptyl(hexyl)propanedioic acid
Description
Properties
CAS No. |
5452-89-1 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-cycloheptyl-2-hexylpropanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-9-12-16(14(17)18,15(19)20)13-10-7-5-6-8-11-13/h13H,2-12H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
PHEVRRFIUPKION-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1CCCCCC1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects : Increasing alkyl chain length (e.g., hexyl vs. methyl) enhances lipophilicity but reduces aqueous solubility. Cycloheptyl groups introduce greater steric hindrance than cyclohexyl, impacting catalytic or enzymatic interactions .
- Environmental Impact : Hydrocarbon-substituted propanedioic acids (e.g., this compound) are less persistent than fluorinated versions, aligning with regulatory trends favoring biodegradable chemicals .
- Synthetic Utility : Propanedioic acid derivatives with bulky groups are under investigation for asymmetric catalysis, where steric effects influence enantioselectivity .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for Cycloheptyl(hexyl)propanedioic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of substituted propanedioic acid derivatives typically involves alkylation or nucleophilic substitution of malonic acid esters. For example, malonic acid diethyl ester can undergo sequential alkylation with cycloheptyl and hexyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Optimization includes controlling temperature (40–60°C), stoichiometry (1:1.2 molar ratio of ester to alkylating agent), and purification via recrystallization or column chromatography. Kinetic studies of competing alkylation steps are critical to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to identify substituent positions on the malonic acid backbone. For instance, cycloheptyl and hexyl groups will show distinct splitting patterns in the aliphatic region (δ 1.2–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.2 for C₁₇H₂₈O₄), while IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?
- Methodological Answer : Perform solubility screening in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectrophotometry (λ = 210–230 nm for carboxylate absorption). Stability studies involve incubating the compound at 37°C for 24–72 hours and analyzing degradation via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) . Adjust buffer ionic strength or use surfactants (e.g., Tween-80) to improve aqueous solubility .
Advanced Research Questions
Q. How does this compound interact with succinate dehydrogenase, and what kinetic parameters define its inhibitory activity?
- Methodological Answer : Design a competitive inhibition assay using mitochondrial extracts or purified succinate dehydrogenase. Monitor NADH oxidation at 340 nm in the presence of varying substrate (succinate) and inhibitor concentrations. Calculate Kᵢ (inhibition constant) and V_max using Lineweaver-Burk plots. Compare to malonic acid (Kᵢ ≈ 0.5–1.0 mM) to evaluate potency . Include controls with non-ionic detergents to prevent nonspecific binding .
Q. What computational strategies are effective for predicting the compound’s binding affinity to metabolic enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with enzyme structures (PDB: 2FBW for succinate dehydrogenase). Parameterize the compound’s partial charges via Gaussian 09 (B3LYP/6-31G* basis set). Validate predictions with molecular dynamics simulations (NAMD, GROMACS) to assess binding stability over 50–100 ns trajectories . Cross-reference results with in vitro assays to refine force field parameters .
Q. How can conflicting data on the compound’s cytotoxicity in different cell lines be resolved?
- Methodological Answer : Conduct dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) using MTT or resazurin-based viability tests. Control for variables like cell density, serum concentration, and incubation time. Use transcriptomics (RNA-seq) to identify cell-specific metabolic pathways (e.g., fatty acid oxidation) that modulate sensitivity. Statistical analysis (ANOVA, Tukey’s post-hoc) quantifies significance .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing enzyme inhibition kinetics with non-linear dose responses?
- Methodological Answer : Fit data to a sigmoidal dose-response model (Hill equation) using GraphPad Prism or R (drc package). Calculate IC₅₀, Hill slope, and 95% confidence intervals. For non-competitive inhibition, use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/K_m)) to adjust for substrate concentration .
Q. How should researchers validate synthetic purity when scaling up production?
- Methodological Answer : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, O content within ±0.3% of theoretical values). For GMP compliance, include residual solvent analysis (GC-MS) and ICP-MS for heavy metals. Batch-to-batch consistency is assessed via PCA (principal component analysis) of spectroscopic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
